molecular formula C7H16N2O2 B14798673 Butyl 2,3-diaminopropanoate CAS No. 7464-90-6

Butyl 2,3-diaminopropanoate

Cat. No.: B14798673
CAS No.: 7464-90-6
M. Wt: 160.21 g/mol
InChI Key: WLGMSMYXTBEVNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2,3-diaminopropanoate: is an organic compound with the molecular formula C7H16N2O2. It is a derivative of 2,3-diaminopropanoic acid, where the amino groups are substituted with butyl groups. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,3-diaminopropanoate typically involves the esterification of 2,3-diaminopropanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled reaction conditions ensures the consistent production of high-purity this compound.

Chemical Reactions Analysis

Reductive Amination

Butyl 2,3-diaminopropanoate participates in reductive amination reactions, forming secondary or tertiary amines. For example:

  • Reagents/Conditions : Titanium(IV) isopropoxide [Ti(OⁱPr)₄], sodium cyanoborohydride (NaBH₃CN), primary amines (e.g., benzylamine, benzhydrylamine) in dichloromethane (DCM) at room temperature .

  • Mechanism : The amino group reacts with aldehydes/ketones (generated in situ) under Lewis acid catalysis, followed by hydride reduction.

  • Products : Orthogonally protected 2,3-diaminopropanol derivatives (e.g., compound 4 , yield 92%) .

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Reagents/Conditions : Trifluoroacetic acid (TFA) in DCM at room temperature.

  • Mechanism : Acid-catalyzed cleavage of the ester bond, yielding 2,3-diaminopropanoic acid derivatives.

  • Products : Free carboxylic acid derivatives (quantitative yield).

Nucleophilic Substitution

The amino groups act as nucleophiles in substitution reactions:

  • Reagents/Conditions : Alkyl halides (e.g., methyl iodide) or acyl chlorides in dichloromethane (DCM) with bases like DIEA.

  • Mechanism : SN2 displacement or acylation of primary/secondary amines.

  • Products : Alkylated or acylated derivatives (e.g., tert-butyl 2-(acylamino)-3-aminopropanoate).

Oxidation

  • Reagents/Conditions : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Products : Nitro or nitroso derivatives via oxidation of amino groups.

Reduction

  • Reagents/Conditions : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Products : Alcohols (from ester reduction) or primary amines (from nitro group reduction).

Peptide Bond Formation

The compound serves as a precursor in peptide synthesis:

  • Reagents/Conditions : PyBOP (benzotriazole-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate) and DIEA in DCM .

  • Mechanism : Carbodiimide-mediated coupling with carboxylic acids.

  • Products : Peptide intermediates (e.g., compound 8 , yield 95%) .

Aza-Henry Reaction

The amino groups participate in catalytic phase-transfer reactions:

  • Reagents/Conditions : Chiral phase-transfer catalysts (e.g., quaternary ammonium salts), nitroalkanes .

  • Products : Enantiomerically enriched β-nitroamines (e.g., (2S)-2,3-diaminopropanoates) .

Mechanistic Insights

  • The tert-butyl group enhances steric hindrance, influencing reaction regioselectivity (e.g., favoring substitution at the less hindered amino group).

  • Dual functionality allows sequential reactions: For example, ester hydrolysis followed by peptide coupling enables modular synthesis of complex molecules .

Scientific Research Applications

Chemistry: Butyl 2,3-diaminopropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a substrate for studying enzyme kinetics.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in various chemical processes.

Mechanism of Action

The mechanism of action of Butyl 2,3-diaminopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active 2,3-diaminopropanoic acid, which can further interact with biological targets.

Comparison with Similar Compounds

    2,3-Diaminopropanoic acid: The parent compound, which lacks the butyl ester group.

    tert-Butyl 2,3-diaminopropanoate: A similar compound with a tert-butyl group instead of a butyl group.

Uniqueness: Butyl 2,3-diaminopropanoate is unique due to its butyl ester group, which imparts different physical and chemical properties compared to its parent compound and other derivatives. This uniqueness makes it suitable for specific applications where the butyl group enhances its reactivity or stability.

Q & A

Q. Basic: What are the primary synthetic routes for Butyl 2,3-diaminopropanoate?

Answer: Two main methodologies are employed:

  • Microbial synthesis : Certain bacteria utilize pyruvate and ammonia to produce 2,3-diaminopropanoate via nitrogen fixation pathways . The butyl ester can be introduced enzymatically or via post-synthetic esterification.
  • Chemical synthesis : Cyclic sulfamidates undergo regioselective ring-opening with nitrogen nucleophiles (e.g., amines) to yield chiral 2,3-diaminopropanoate derivatives. The butyl ester group is typically introduced during or after this step using alkylating agents .

Q. Basic: How can the structural integrity of this compound be confirmed?

Answer: A combination of analytical techniques is recommended:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the butyl ester (δ ~4.1 ppm for ester-OCH2_2) and the diamine backbone (δ ~2.8–3.5 ppm for NH2_2 and CH2_2 groups).
  • Mass spectrometry : High-resolution MS (HRMS) verifies the molecular ion ([M+H]+^+) and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection assesses purity (>98% for research-grade material) .

Q. Advanced: How can enantioselective synthesis of this compound be optimized?

Answer: Key strategies include:

  • Chiral auxiliaries : Use enantiopure cyclic sulfamidates to control stereochemistry during ring-opening reactions .
  • Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Pd or Ru complexes) with chiral ligands (e.g., BINAP derivatives) can induce asymmetry in amine coupling steps .
  • Reaction conditions : Lower temperatures (0–25°C) and aprotic solvents (e.g., THF or DMF) minimize racemization.

Q. Advanced: What challenges arise when using this compound in radiopharmaceuticals?

Answer: Critical issues include:

  • Chelation stability : The diamine backbone must bind radionuclides (e.g., Tc-99m) without dissociation. Modify substituents to enhance metal-ligand stability .
  • In vivo pharmacokinetics : The butyl ester may hydrolyze prematurely in serum, requiring prodrug strategies or esterase-resistant analogs.
  • Purification : Radiochemical purity (>95%) must be ensured via radio-HPLC, with strict control of residual solvents .

Q. Advanced: How does the butyl ester group influence the compound’s pharmacokinetics?

Answer: The ester group:

  • Enhances lipophilicity : Increases membrane permeability compared to the free acid form.
  • Modulates hydrolysis : In vivo esterases cleave the ester, releasing the active diaminopropanoate. Stability studies (pH 7.4 buffer, 37°C) quantify hydrolysis rates.
  • Affects biodistribution : Lipophilicity improves uptake in target tissues (e.g., renal or hepatic systems) but may reduce aqueous solubility .

Q. Basic: What analytical techniques assess the purity of this compound?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 210–254 nm) and acetonitrile/water gradients.
  • Titration : Non-aqueous titration quantifies free amine groups.
  • Elemental analysis : Confirms C, H, N, and O content within ±0.3% of theoretical values .

Q. Advanced: How to design experiments studying its role in nitrogen metabolism?

Answer:

  • Isotopic labeling : Incubate bacterial cultures (e.g., ammonia-fixing strains from ) with 15^{15}N-labeled ammonia. Track incorporation into this compound via LC-MS/MS .
  • Knockout studies : Use CRISPR/Cas9 to silence genes encoding diaminopropanoate synthases and measure metabolic flux changes.

Q. Advanced: How to evaluate stability under physiological conditions?

Answer:

  • Hydrolysis kinetics : Incubate the compound in phosphate buffer (pH 7.4, 37°C) and monitor degradation via HPLC. Half-life calculations guide prodrug design.
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures.
  • Light sensitivity : Conduct accelerated photodegradation studies using UV-Vis irradiation .

Properties

IUPAC Name

butyl 2,3-diaminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2/c1-2-3-4-11-7(10)6(9)5-8/h6H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGMSMYXTBEVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(CN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90331178
Record name butyl 2,3-diaminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7464-90-6
Record name butyl 2,3-diaminopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90331178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.